molecular formula C11H9O3S- B229873 4-Methyl-1-naphthalenesulfonate

4-Methyl-1-naphthalenesulfonate

Cat. No.: B229873
M. Wt: 221.25 g/mol
InChI Key: ZTDJDNLZVGJTBW-UHFFFAOYSA-M
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Description

Sodium 4-Methyl-1-naphthalenesulfonate is an organic salt valued in research for its surfactant and hydrotrope properties . Its structure, featuring a hydrophobic naphthalene ring system and a hydrophilic sulfonate group, allows it to enhance the solubility of poorly soluble compounds in aqueous solutions, making it a useful agent in various biochemical and chemical research applications . Researchers employ this compound in the study of surfactant behavior and the development of specialized formulations. It functions by reducing surface tension and facilitating the formation of micellar aggregates in solution . The compound is readily soluble in water, with an estimated solubility of approximately 285,100 mg/L at 25°C, which is critical for designing experimental protocols . As a member of the naphthalene sulfonate family, which is widely used in industrial applications like dispersants and concrete plasticizers , this specific methyl-substituted variant offers a purified and well-defined reagent for controlled laboratory investigations. This product is intended for research use only and is not meant for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H9O3S-

Molecular Weight

221.25 g/mol

IUPAC Name

4-methylnaphthalene-1-sulfonate

InChI

InChI=1S/C11H10O3S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,12,13,14)/p-1

InChI Key

ZTDJDNLZVGJTBW-UHFFFAOYSA-M

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₁₄O₃S (based on structural analysis).
  • Molecular Weight : 298.36 g/mol.

Analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC are routinely employed to characterize its structure and purity. For example, related sulfonates show distinct NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4–2.6 ppm) .

Comparison with Structurally Similar Compounds

The following table compares 4-Methyl-1-naphthalenesulfonate (Compound 4l in ) with other aryl sulfonates synthesized using analogous methods :

Compound ID Substituent on Aryl Group Molecular Formula Molecular Weight (g/mol) Key ¹H NMR Features (δ, ppm)
4l Naphthalen-1-yl C₁₇H₁₄O₃S 298.36 Aromatic protons: 7.2–8.5; CH₃: 2.4
4c 4-(Methylsulfonyl)phenyl C₁₄H₁₄O₅S₂ 350.43 SO₂CH₃: 3.1; aromatic: 7.5–8.1
4d 4-Cyanophenyl C₁₄H₁₁NO₃S 273.31 CN group: no proton signal; aromatic: 7.6–8.0
4e Ethyl 4-(tosyloxy)benzoate C₁₆H₁₆O₅S 328.36 Ester CH₃: 1.3 (t); COOCH₂: 4.3 (q)
4k Naphthalen-2-yl C₁₇H₁₄O₃S 298.36 Aromatic protons: 7.0–8.3; CH₃: 2.4

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -SO₂CH₃ in 4c, -CN in 4d) deshield aromatic protons, shifting NMR signals upfield compared to 4l .

Functional Group Diversity :

  • Compound 4e contains an ester moiety, enhancing its hydrophilicity compared to 4l. This structural variation impacts applications in catalysis or drug delivery systems.

This highlights a critical research need .

Research Findings and Analytical Insights

Comparative Reactivity:

  • Nucleophilic Substitution : The sulfonate group in 4l is less reactive toward nucleophiles than electron-deficient analogues (e.g., 4c or 4d), due to the electron-donating methyl group stabilizing the sulfonate moiety .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Methyl-1-naphthalenesulfonate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation of 1-methylnaphthalene using sulfuric acid or sulfonic acid derivatives. Critical parameters include reaction temperature (optimized between 80–110°C), stoichiometric control of sulfonating agents, and solvent choice (e.g., ethanol or aqueous systems). Post-synthesis purification via recrystallization (ethanol/water mixtures) is essential to remove unreacted precursors . Yields improve with inert atmospheres to prevent oxidation byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC (≥95% purity threshold) with UV detection at 254 nm .
  • FT-IR to confirm sulfonate group presence (S=O stretching at 1170–1200 cm⁻¹ and 1350–1380 cm⁻¹) .
  • ¹H/¹³C NMR for structural validation (e.g., aromatic proton shifts at δ 7.5–8.5 ppm and methyl group resonance at δ 2.4–2.6 ppm) .
  • Elemental Analysis (C, H, S) to verify empirical formula compliance .

Q. What stoichiometric considerations are critical when synthesizing metal complexes with this compound as a ligand?

  • Methodological Answer : Maintain a 2:1 ligand-to-metal ratio (e.g., for transition metals like Cu²⁺ or Fe³⁺) to ensure complex stability. Adjust pH to 6–8 during reaction to optimize coordination. Stirring duration (≥24 hours) and solvent polarity (ethanol/water mixtures) influence crystallization efficiency .

Advanced Questions

Q. What methodological considerations are essential when designing toxicological studies for this compound in mammalian models?

  • Methodological Answer :

  • Exposure Routes : Prioritize inhalation and oral routes due to environmental relevance; include dermal testing for occupational hazard assessment .
  • Endpoints : Monitor hepatic/renal effects (e.g., ALT/AST enzymes, creatinine) and hematological parameters (Table B-1, ).
  • Dose-Response : Use OECD guidelines for acute toxicity (e.g., LD50 determination) and subchronic exposure (28–90 days) to identify NOAEL/LOAEL .
  • Analytical Validation : Employ GC-MS or HPLC-MS to quantify systemic concentrations and metabolite profiling .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922 and S. aureus ATCC 29213) .
  • Structure-Activity Relationships (SAR) : Modify functional groups (e.g., substituting methyl or sulfonate positions) to isolate bioactive moieties .
  • Meta-Analysis : Account for variability in solvent systems (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HepG2) that may skew results .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic structure of this compound complexes?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Resolve sulfur oxidation states in sulfonate groups .
  • Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic metal complexes (e.g., Cu²⁺) .
  • Time-Resolved Fluorescence : Study ligand-to-metal charge transfer dynamics in photoactive complexes .

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